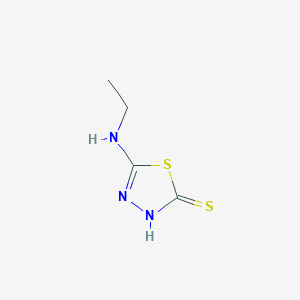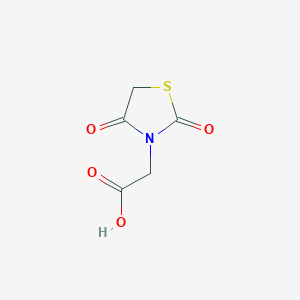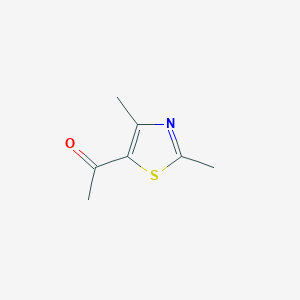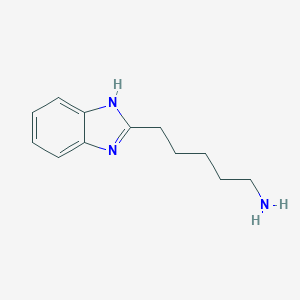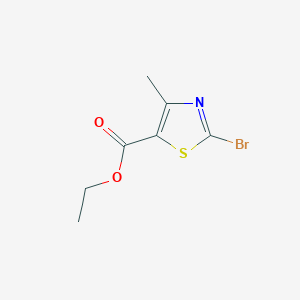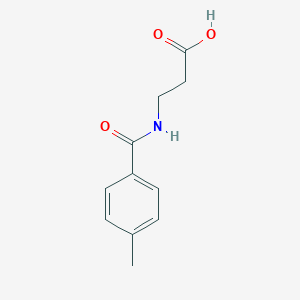
N-(4-methylbenzoyl)-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylbenzoyl)-beta-alanine is an organic compound characterized by the presence of a benzoyl group attached to the beta position of alanine, with a methyl group on the benzene ring
Mechanism of Action
Target of Action
The primary target of N-(4-methylbenzoyl)-beta-alanine is the enzyme Enoyl-[acyl-carrier-protein] reductase [NADH], which is found in Mycobacterium tuberculosis . This enzyme plays a crucial role in the fatty acid elongation cycle of the FAS-II pathway .
Mode of Action
This compound interacts with its target enzyme by catalyzing the NADH-dependent reduction of the double bond of 2-trans-enoyl-[acyl-carrier protein] . This is an essential step in the fatty acid elongation cycle of the FAS-II pathway .
Biochemical Pathways
The interaction of this compound with its target enzyme affects the fatty acid elongation cycle of the FAS-II pathway
Result of Action
Its interaction with the enzyme enoyl-[acyl-carrier-protein] reductase [nadh] suggests that it may have an impact on the fatty acid elongation cycle of the fas-ii pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzoyl)-beta-alanine typically involves the acylation of beta-alanine with 4-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzoyl)-beta-alanine can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid group.
Reduction: The benzoyl group can be reduced to a benzyl group under suitable conditions.
Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: N-(4-methylbenzyl)-beta-alanine.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methylbenzoyl)-beta-alanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials, such as biodegradable films and conductive polymers.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzoyl)-4-benzylpiperidine: Shares the benzoyl group but has a different core structure.
N-(4-methylbenzoyl)thiourea: Contains a thiourea group instead of an alanine moiety.
Uniqueness
N-(4-methylbenzoyl)-beta-alanine is unique due to its specific combination of a benzoyl group with a beta-alanine backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-[(4-methylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8-2-4-9(5-3-8)11(15)12-7-6-10(13)14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMCLJIRNXMSQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475154 |
Source


|
| Record name | N-(4-methylbenzoyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446828-78-0 |
Source


|
| Record name | N-(4-methylbenzoyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60475154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
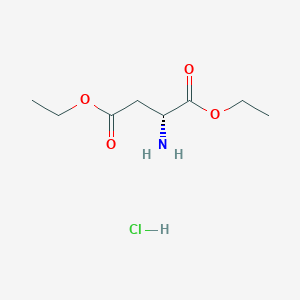

![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)
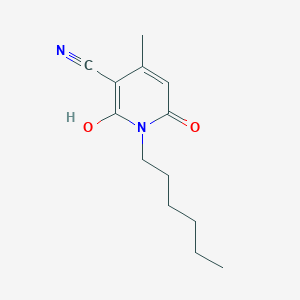
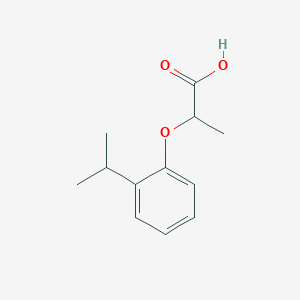
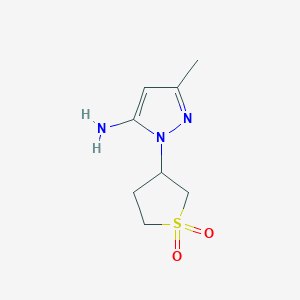
![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)
